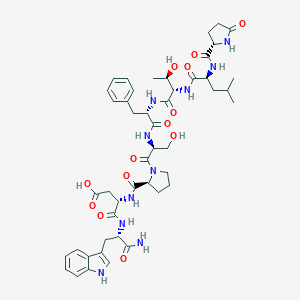
Dakh peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dakh peptide is a type of peptide that has been extensively studied for its therapeutic potential in various diseases. It is a short peptide consisting of 11 amino acids and has been found to exhibit various biological activities. The peptide was first discovered in the venom of the Dendroaspis angusticeps, commonly known as the Eastern green mamba, and has since been synthesized in the laboratory.
Mechanism Of Action
The mechanism of action of Dakh peptide is not fully understood. However, it is believed to interact with cell membranes and disrupt their integrity. This leads to the release of intracellular contents, which can trigger various biological responses.
Biochemical And Physiological Effects
Dakh peptide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, it has been found to have antimicrobial and antiviral properties.
Advantages And Limitations For Lab Experiments
The advantages of using Dakh peptide in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, its limitations include its short half-life, poor stability, and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of Dakh peptide. These include:
1. Further investigation of its mechanism of action
2. Development of more stable analogs with improved pharmacokinetic properties
3. Exploration of its potential as a therapeutic agent in various diseases
4. Investigation of its potential as a drug delivery system
5. Study of its interactions with other drugs and compounds.
Conclusion:
In conclusion, Dakh peptide is a short peptide with a wide range of biological activities. It has been extensively studied for its therapeutic potential in various diseases and has been found to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities. Although it has some limitations, it has great potential as a therapeutic agent and warrants further investigation.
Synthesis Methods
The synthesis of Dakh peptide can be achieved by using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process involves the use of protecting groups to prevent unwanted reactions and the activation of amino acids to facilitate peptide bond formation. The final product is purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Dakh peptide has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities. In addition, it has been shown to have neuroprotective effects and can improve cognitive function.
properties
CAS RN |
129204-82-6 |
|---|---|
Product Name |
Dakh peptide |
Molecular Formula |
C47H62N10O13 |
Molecular Weight |
975.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H62N10O13/c1-24(2)18-32(52-41(64)30-15-16-37(60)50-30)44(67)56-39(25(3)59)46(69)54-33(19-26-10-5-4-6-11-26)42(65)55-35(23-58)47(70)57-17-9-14-36(57)45(68)53-34(21-38(61)62)43(66)51-31(40(48)63)20-27-22-49-29-13-8-7-12-28(27)29/h4-8,10-13,22,24-25,30-36,39,49,58-59H,9,14-21,23H2,1-3H3,(H2,48,63)(H,50,60)(H,51,66)(H,52,64)(H,53,68)(H,54,69)(H,55,65)(H,56,67)(H,61,62)/t25-,30+,31+,32+,33+,34+,35+,36+,39+/m1/s1 |
InChI Key |
VQOWCJDEBVVPAZ-ZNRROHQQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Other CAS RN |
129204-82-6 |
sequence |
XLTFSPDW |
synonyms |
5-Oxo-L-prolyl-L-leucyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-α-aspartyl-L-Tryptophanamide; red-pigment-concentrating (Pandalus borealis) 3-L-threonine-7-L-aspartic acid-chromatophorotropin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



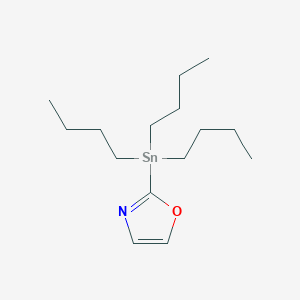
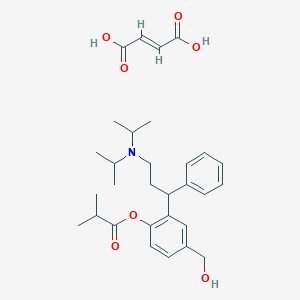

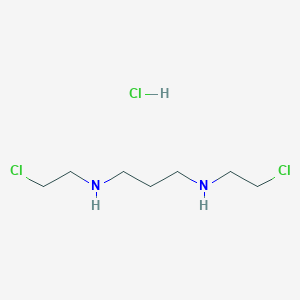
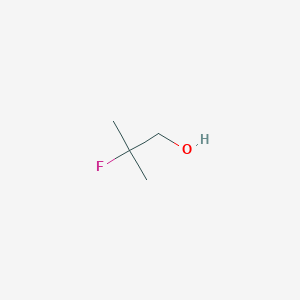
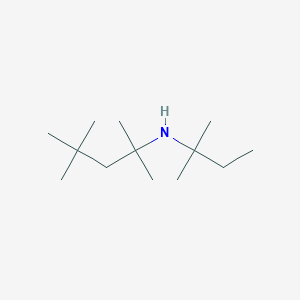
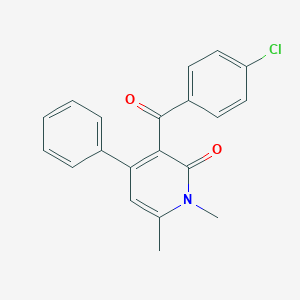
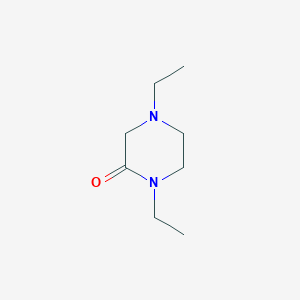
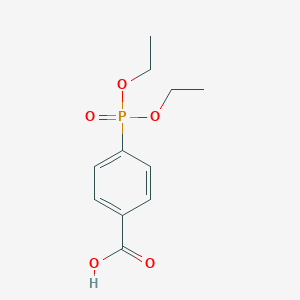

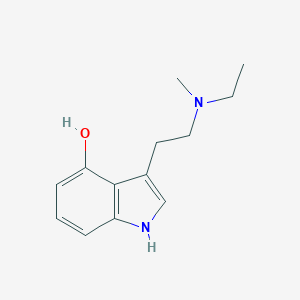
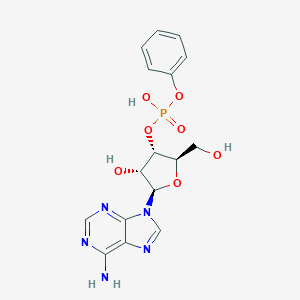
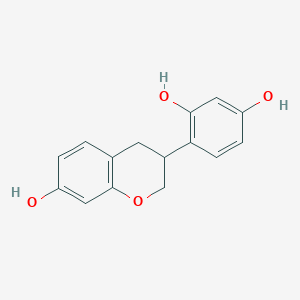
![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)